Cas no 15564-30-4 (1-ethynyl-2-methylcyclohexan-1-ol)

1-Ethynyl-2-methylcyclohexan-1-ol is a cyclohexanol derivative featuring an ethynyl group at the 1-position and a methyl substituent at the 2-position. This compound is of interest in synthetic organic chemistry due to its functional group versatility, enabling applications in the preparation of complex molecular architectures. The presence of both hydroxyl and ethynyl groups allows for selective modifications, such as nucleophilic additions or coupling reactions, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its structural rigidity and reactivity profile offer advantages in stereoselective transformations, particularly in the development of bioactive molecules or advanced materials.
1-ethynyl-2-methylcyclohexan-1-ol structure
15564-30-4 structure
Product name:1-ethynyl-2-methylcyclohexan-1-ol
CAS No:15564-30-4
MF:C9H14O
MW:138.206862926483
CID:201018
PubChem ID:85870

1-ethynyl-2-methylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,1-ethynyl-2-methyl-
    • 1-ethynyl-2-methylcyclohexan-1-ol
    • 1-ETHYNYL-2-METHYL-CYCLOHEXANOL
    • (+-)-1-Aethinyl-2t-methyl-cyclohexan-r-ol
    • (+-)-1-ethynyl-2t-methyl-cyclohexan-r-ol
    • (+-)-1r-Methyl-2c-aethinyl-cyclohexanol-(2t)
    • 1-Ethynyl-2-methylcyclohexanol
    • 1r-Ethinyl-2c-methyl-cyclohexan-1-ol
    • 1r-Methyl-2c-ethinyl-cyclohexanol-(2t)
    • AC1L3AEE
    • AI3-17968
    • cis-1-Ethinyl-2-methyl-1-cyclohexanol
    • CTK4C8772
    • NSC37636
    • threo-1-Ethiyl-2-methyl-cyclohexanol-(1)
    • SCHEMBL927483
    • CS-0353116
    • AKOS006276531
    • DTXSID10935258
    • Cyclohexanol, 1-ethynyl-2-methyl-
    • EN300-1250298
    • WLN: L6TJ AQ A1UU1 B1
    • PMCQAVDMFZFUEH-UHFFFAOYSA-N
    • NSC 37636
    • 15564-30-4
    • NSC-37636
    • Inchi: InChI=1S/C9H14O/c1-3-9(10)7-5-4-6-8(9)2/h1,8,10H,4-7H2,2H3
    • InChI Key: PMCQAVDMFZFUEH-UHFFFAOYSA-N
    • SMILES: C(C1(O)CCCCC1C)#C

Computed Properties

  • Exact Mass: 138.10452
  • Monoisotopic Mass: 138.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 1.7

Experimental Properties

  • Density: 0.97
  • Boiling Point: 192.8°Cat760mmHg
  • Flash Point: 77.5°C
  • Refractive Index: 1.488
  • PSA: 20.23
  • LogP: 1.56080

1-ethynyl-2-methylcyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1250298-500mg
1-ethynyl-2-methylcyclohexan-1-ol
15564-30-4
500mg
$603.0 2023-10-02
Enamine
EN300-1250298-0.5g
1-ethynyl-2-methylcyclohexan-1-ol
15564-30-4
0.5g
$946.0 2023-06-08
Enamine
EN300-1250298-1.0g
1-ethynyl-2-methylcyclohexan-1-ol
15564-30-4
1g
$986.0 2023-06-08
Enamine
EN300-1250298-2.5g
1-ethynyl-2-methylcyclohexan-1-ol
15564-30-4
2.5g
$1931.0 2023-06-08
Enamine
EN300-1250298-5000mg
1-ethynyl-2-methylcyclohexan-1-ol
15564-30-4
5000mg
$1821.0 2023-10-02
Enamine
EN300-1250298-1000mg
1-ethynyl-2-methylcyclohexan-1-ol
15564-30-4
1000mg
$628.0 2023-10-02
Enamine
EN300-1250298-50mg
1-ethynyl-2-methylcyclohexan-1-ol
15564-30-4
50mg
$528.0 2023-10-02
Enamine
EN300-1250298-250mg
1-ethynyl-2-methylcyclohexan-1-ol
15564-30-4
250mg
$579.0 2023-10-02
Enamine
EN300-1250298-10000mg
1-ethynyl-2-methylcyclohexan-1-ol
15564-30-4
10000mg
$2701.0 2023-10-02
Enamine
EN300-1250298-0.1g
1-ethynyl-2-methylcyclohexan-1-ol
15564-30-4
0.1g
$867.0 2023-06-08

1-ethynyl-2-methylcyclohexan-1-ol Related Literature

  • 1. Calciferol and its relatives. Part XII. (S)-3-ethynyl-4-methylcyclohex-3-en-1-ol
    T. M. Dawson,J. Dixon,P. S. Littlewood,B. Lythgoe J. Chem. Soc. C 1971 2352
  • 2. 296. Studies on the Diels–Alder reaction. Part II. The reaction between methylvinylcyclohexene and benzoquinone
    P. A. Robins,James Walker J. Chem. Soc. 1952 1610
  • 3. 535. Simple analogues of cortisone. Part II. Some monocyclic compounds
    J. D. Billimoria J. Chem. Soc. 1953 2626
  • 4. Simple analogues of cortisone. Part III. Some monocyclic compounds
    J. D. Billimoria,N. F. Maclagan J. Chem. Soc. 1954 3257

Additional information on 1-ethynyl-2-methylcyclohexan-1-ol

Comprehensive Analysis of 1-Ethynyl-2-methylcyclohexan-1-ol (CAS No. 15564-30-4): Properties, Applications, and Industry Trends

1-Ethynyl-2-methylcyclohexan-1-ol (CAS No. 15564-30-4) is a specialized organic compound with a unique molecular structure combining a cyclohexane ring, an ethynyl group, and a hydroxyl functional group. This tertiary alcohol derivative has garnered attention in pharmaceutical intermediates, fragrance synthesis, and advanced material research due to its stereochemical versatility. The compound's IUPAC name precisely describes its architecture: a methyl group at position 2 and an ethynyl moiety at position 1 of the cyclohexanol backbone.

Recent studies highlight the growing demand for functionalized cyclohexanol derivatives in green chemistry applications. As industries seek sustainable alternatives to traditional solvents, 1-ethynyl-2-methylcyclohexan-1-ol demonstrates potential as a bio-based building block. Its molecular formula C9H14O and molecular weight 138.21 g/mol make it compatible with various catalytic systems, particularly in asymmetric synthesis where researchers explore its chiral centers for enantioselective reactions.

The compound's physicochemical properties reveal interesting characteristics: moderate water solubility due to the hydroxyl group, combined with organic phase affinity from the alkyne and cyclohexane components. This amphiphilic nature positions it as a candidate for phase-transfer catalysis applications. Analytical techniques like GC-MS and NMR spectroscopy confirm its structural integrity, with the acetylenic proton showing distinctive signals in the 2-3 ppm range (¹H NMR) and characteristic triple bond stretching vibrations around 2100 cm⁻¹ in FT-IR spectra.

In pharmaceutical research, 1-ethynyl-2-methylcyclohexan-1-ol serves as a precursor for steroid analogs and bioactive molecules. The ethynyl group's reactivity enables click chemistry modifications, aligning with current trends in drug discovery that emphasize modular synthesis. Recent patent literature describes its utility in creating selective enzyme inhibitors, particularly for metabolic disorders, where the cyclohexane scaffold provides optimal three-dimensional positioning of pharmacophores.

The fragrance industry values this compound for its potential to generate woody-amber notes upon chemical transformation. When subjected to controlled oxidation or rearrangement reactions, it can yield synthetic musk analogs with improved biodegradability profiles compared to traditional nitro-musk compounds. This addresses growing consumer demand for eco-friendly perfumery ingredients that meet EU REACH and IFRA standards.

Material scientists are investigating 15564-30-4 as a monomer for high-performance polymers. The triple bond allows for polymerization via click chemistry or ROMP (ring-opening metathesis polymerization), while the hydroxyl group provides sites for cross-linking or post-polymerization modification. These properties make it relevant for developing self-healing materials and stimuli-responsive coatings – two rapidly growing sectors in advanced materials.

From a safety perspective, proper handling of 1-ethynyl-2-methylcyclohexan-1-ol requires standard organic chemistry laboratory precautions. While not classified as hazardous under GHS criteria, its storage conditions should avoid prolonged exposure to air due to potential slow oxidation. Industry best practices recommend keeping the compound under inert atmosphere at temperatures below 25°C, with particular attention to moisture control to preserve its chemical stability.

The synthesis of CAS 15564-30-4 typically involves nucleophilic addition of acetylide to 2-methylcyclohexanone, followed by careful purification. Recent process optimization efforts focus on catalytic methods that reduce metal waste, reflecting the chemical industry's shift toward atom-efficient synthesis. Continuous flow chemistry approaches have shown particular promise in scaling up production while maintaining high enantiomeric purity when chiral versions are required.

Analytical challenges associated with 1-ethynyl-2-methylcyclohexan-1-ol include its tendency to form hydrogen-bonded dimers in solution, which must be considered during HPLC method development. Modern UHPLC techniques with polar stationary phases have proven effective for quality control, while chiral separation methods are being developed to resolve its stereoisomers for pharmaceutical applications.

Market analysts project steady growth for functionalized cyclohexanol derivatives, with 15564-30-4 positioned as a niche but important player. The compound's versatility across life sciences, specialty chemicals, and material innovation sectors ensures continued research interest. Current pricing trends reflect its status as a low-volume high-value chemical, with purity grades above 98% commanding premium prices in the fine chemicals market.

Environmental fate studies indicate that 1-ethynyl-2-methylcyclohexan-1-ol undergoes biodegradation via both aerobic and anaerobic pathways, with half-lives ranging from 15-30 days in standard OECD 301 tests. This environmental profile supports its inclusion in green chemistry initiatives, particularly when compared to persistent halogenated compounds still used in some applications.

Future research directions for CAS 15564-30-4 include exploration of its metal-organic frameworks (MOFs) applications, where the rigid cyclohexane structure could help tune pore sizes, and the ethynyl group might serve as a coordination site. Additionally, its potential in photocatalysis systems is being investigated, leveraging the alkyne's ability to participate in electron transfer processes under light irradiation.

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